[(2S)-1-[[(2S)-1-[2-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate
[(2S)-1-[[(2S)-1-[2-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate
Brand Name:
Vulcanchem
CAS No.:
159440-09-2
VCID:
VC0063960
InChI:
InChI=1S/C81H130N5O16P/c1-9-11-13-15-17-19-21-23-25-27-29-31-36-44-73(87)97-59-69(101-74(88)45-37-32-30-28-26-24-22-20-18-16-14-12-10-2)60-100-103(95,96)99-53-50-82-78(91)75(63(7)8)85-77(90)72(54-61(3)4)102-80(93)67-48-51-86(52-49-67)79(92)71(57-65-46-47-66-42-38-39-43-68(66)55-65)83-76(89)70(56-64-40-34-33-35-41-64)84-81(94)98-58-62(5)6/h33-35,38-43,46-47,55,61-63,67,69-72,75H,9-32,36-37,44-45,48-54,56-60H2,1-8H3,(H,82,91)(H,83,89)(H,84,94)(H,85,90)(H,95,96)/t69?,70-,71+,72-,75-/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C(C)C)NC(=O)C(CC(C)C)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula:
C81H130N5O16P
Molecular Weight:
1460.9 g/mol
[(2S)-1-[[(2S)-1-[2-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate
CAS No.: 159440-09-2
Main Products
VCID: VC0063960
Molecular Formula: C81H130N5O16P
Molecular Weight: 1460.9 g/mol
CAS No. | 159440-09-2 |
---|---|
Product Name | [(2S)-1-[[(2S)-1-[2-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate |
Molecular Formula | C81H130N5O16P |
Molecular Weight | 1460.9 g/mol |
IUPAC Name | [(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C81H130N5O16P/c1-9-11-13-15-17-19-21-23-25-27-29-31-36-44-73(87)97-59-69(101-74(88)45-37-32-30-28-26-24-22-20-18-16-14-12-10-2)60-100-103(95,96)99-53-50-82-78(91)75(63(7)8)85-77(90)72(54-61(3)4)102-80(93)67-48-51-86(52-49-67)79(92)71(57-65-46-47-66-42-38-39-43-68(66)55-65)83-76(89)70(56-64-40-34-33-35-41-64)84-81(94)98-58-62(5)6/h33-35,38-43,46-47,55,61-63,67,69-72,75H,9-32,36-37,44-45,48-54,56-60H2,1-8H3,(H,82,91)(H,83,89)(H,84,94)(H,85,90)(H,95,96)/t69?,70-,71+,72-,75-/m0/s1 |
Standard InChIKey | HVHBGVRONQVPKL-MRMGIAJKSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C(C)C)NC(=O)C(CC(C)C)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C(C)C)NC(=O)C(CC(C)C)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C)OC(=O)CCCCCCCCCCCCCCC |
PubChem Compound | 462265 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume